(4aalpha,7aalpha,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran
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Overview
Description
(4aalpha,7aalpha,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran is a complex organic compound belonging to the class of benzopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aalpha,7aalpha,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzopyran ring system through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.
Methylation: Introduction of methyl groups at specific positions using methylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalytic Hydrogenation: Using catalysts to facilitate hydrogenation reactions.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(4aalpha,7aalpha,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction of any remaining double bonds or functional groups.
Substitution: Introduction of different substituents at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4aalpha,7aalpha,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of benzopyrans are often explored for their therapeutic potential. This compound may be investigated for its pharmacological effects and potential as a drug candidate.
Industry
In industry, this compound could be used in the production of specialty chemicals, fragrances, or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4aalpha,7aalpha,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4aalpha,7aalpha,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran-2-one: A similar compound with a ketone group.
This compound-2-ol: A similar compound with a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific structure and the positions of its methyl groups, which may confer unique biological activities and chemical properties compared to other benzopyrans.
Properties
CAS No. |
93904-62-2 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(4aR,7S,8aS)-3,3,6,7-tetramethyl-1,4,4a,7,8,8a-hexahydroisochromene |
InChI |
InChI=1S/C13H22O/c1-9-5-11-7-13(3,4)14-8-12(11)6-10(9)2/h5,10-12H,6-8H2,1-4H3/t10-,11-,12+/m0/s1 |
InChI Key |
HIHXXYCXFIAFGQ-SDDRHHMPSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2COC(C[C@@H]2C=C1C)(C)C |
Canonical SMILES |
CC1CC2COC(CC2C=C1C)(C)C |
Origin of Product |
United States |
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